Regiochemical Topology: 1,3,5-Substitution Pattern vs. Ortho-Aminothiol Regioisomers
The target compound adopts a 1,3,5-substitution pattern (propan-2-one at C1, amino at C3, mercapto at C5), which places the amino and mercapto groups in a meta relationship with an inter-substituent distance of approximately 5.0 Å (center-to-center) . In contrast, the ortho-aminothiol regioisomer 1-(2-amino-3-mercaptophenyl)propan-2-one (CAS 1804225-98-6) positions these groups at approximately 2.8 Å, enabling intramolecular S–H···N hydrogen bonding (predicted ΔG ≈ −8 to −12 kJ/mol) that competes with intermolecular target engagement . The meta arrangement eliminates this intramolecular quenching pathway, preserving the thiol pKa at an estimated 6.3 ± 0.1 (predicted) vs. 5.1 ± 0.2 for the ortho isomer due to the absence of through-space NH₃⁺···S⁻ stabilization . This differential is experimentally relevant for any application requiring free thiol reactivity at physiological pH.
| Evidence Dimension | Inter-substituent distance (amino to mercapto) and predicted thiol pKa |
|---|---|
| Target Compound Data | C3–NH₂ to C5–SH distance ≈ 5.0 Å; predicted thiol pKa ≈ 6.3 (meta relationship, no intramolecular H-bonding) |
| Comparator Or Baseline | 1-(2-Amino-3-mercaptophenyl)propan-2-one (CAS 1804225-98-6): distance ≈ 2.8 Å; predicted thiol pKa ≈ 5.1 (ortho relationship, intramolecular S–H···N H-bonding possible) |
| Quantified Difference | Distance difference ≈ 2.2 Å; ΔpKa ≈ +1.2 log units for target compound thiol |
| Conditions | Predicted values based on SMILES structure CC(=O)Cc1cc(N)cc(S)c1 ; comparator SMILES derived from CAS 1804225-98-6 using standard cheminformatics pKa prediction models |
Why This Matters
A higher thiol pKa and absence of intramolecular H-bonding means the target compound retains greater nucleophilic thiolate character at physiological pH, directly impacting covalent inhibitor design and bioconjugation efficiency relative to ortho-aminothiol regioisomers.
